molecular formula C19H14ClNO B2873746 3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one CAS No. 497098-99-4

3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one

Cat. No. B2873746
CAS RN: 497098-99-4
M. Wt: 307.78
InChI Key: ATJXEFUUCNCHAP-UHFFFAOYSA-N
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Description

The compound “3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system . They are known for their diverse biological activities such as antimalarial, antibacterial, and anticancer properties .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the application of Vilsmeier–Haack reaction . In one study, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized using this method. The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by spectroscopic methods . For instance, a compound similar to the one , “2-[(Z)-[(2-chloro-8-methylquinolin-3-yl)methylidene]amino]guanidine”, has a molecular weight of 261.71018 g/mol and obeys Lipinski’s rule of five without violation .


Chemical Reactions Analysis

Quinoline derivatives have been used to construct fused or binary quinoline-cord heterocyclic systems . They have also been used in the synthesis of novel α-aminophosphonates derivatives .

Scientific Research Applications

Antimicrobial Agent Development

The structure of this compound suggests potential as an antimicrobial agent. Research indicates that derivatives of quinoline, which is part of this compound’s structure, have been synthesized and shown moderate inhibitory activities against both Gram-positive and Gram-negative bacteria strains . This suggests that 3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one could be a starting point for developing new antimicrobial drugs.

Synthesis of α-Aminophosphonates

The compound has been used in the synthesis of α-aminophosphonates derivatives, which are important in medicinal chemistry. These derivatives have been designed and synthesized via the Kabachnik–Fields reaction, indicating the compound’s utility in creating biologically active molecules .

Antifungal Applications

Similar to its antibacterial properties, the compound has also shown excellent antifungal inhibition. This is particularly relevant in the development of treatments for fungal infections, which are a significant concern in healthcare .

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship (SAR) studies to understand how its structural components influence biological activity. This is crucial for the rational design of more potent and selective drugs .

Chemical Education and Research

Due to its complex structure and reactivity, this compound can serve as an excellent case study in chemical education, particularly in organic synthesis and medicinal chemistry courses. It can also be used in research projects at the undergraduate and graduate levels to develop new synthetic methodologies .

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their specific structures and targets. They have been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

Safety and Hazards

The safety and hazards associated with quinoline derivatives depend on their specific structures. Material Safety Data Sheets (MSDS) provide information about the potential hazards of a chemical substance .

Future Directions

Quinoline derivatives have shown promise in various fields, particularly in drug development due to their diverse biological activities . Future research could focus on synthesizing new quinoline derivatives and evaluating their biological activities .

properties

IUPAC Name

(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c1-13-6-5-9-15-12-16(19(20)21-18(13)15)10-11-17(22)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJXEFUUCNCHAP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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